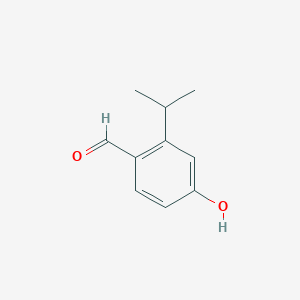

4-Hydroxy-2-isopropylbenzaldehyde

Descripción

Propiedades

IUPAC Name |

4-hydroxy-2-propan-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7(2)10-5-9(12)4-3-8(10)6-11/h3-7,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIAUHSFUZOOBGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626569 | |

| Record name | 4-Hydroxy-2-(propan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181035-58-5 | |

| Record name | 4-Hydroxy-2-(propan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Elucidation and Characterization of 4-Hydroxy-2-isopropylbenzaldehyde

Abstract

This technical guide provides a comprehensive framework for the unambiguous structural elucidation and characterization of 4-Hydroxy-2-isopropylbenzaldehyde, a substituted phenolic aldehyde of interest in synthetic chemistry and drug development. Eschewing a rigid template, this document follows a logical, multi-technique workflow designed to build a self-validating structural dossier. We will progress from foundational synthesis and physicochemical property determination to an in-depth, multi-platform spectroscopic analysis, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a full suite of Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, COSY, HSQC, HMBC). The causality behind experimental choices is explained, providing field-proven insights for researchers, scientists, and drug development professionals. The integration of these orthogonal techniques ensures the highest degree of scientific integrity and confidence in the final structural assignment.

Introduction: The Imperative for Rigorous Characterization

This compound belongs to the class of phenolic aldehydes, compounds that are prevalent in natural products and serve as versatile intermediates in the synthesis of pharmaceuticals, fragrances, and polymers. The precise arrangement of its functional groups—a hydroxyl, an isopropyl, and a formyl group on a benzene ring—governs its reactivity, biological activity, and physical properties. An unconfirmed or erroneously assigned structure can lead to irreproducible results, failed synthetic campaigns, and misinterpreted biological data.

Therefore, a systematic and multi-faceted approach to structural elucidation is not merely academic; it is a prerequisite for any meaningful downstream application. This guide details the necessary steps to create a robust and verifiable data package for this compound.

Synthesis and Purification

The targeted synthesis of this compound is typically achieved through the ortho-formylation of 3-isopropylphenol. While several formylation methods exist, the Duff reaction and the Reimer-Tiemann reaction are common strategies for introducing an aldehyde group onto a phenol.

The Duff reaction utilizes hexamine as the formylating agent in an acidic medium, generally favoring ortho-formylation on electron-rich phenols.[1][2] The reaction mechanism involves the formation of an iminium ion electrophile that attacks the aromatic ring.[3]

The Reimer-Tiemann reaction employs chloroform and a strong base to generate dichlorocarbene as the reactive electrophile.[4][5] This species then reacts with the phenoxide ion to introduce the aldehyde group, also with a preference for the ortho position.[6][7]

Experimental Protocol: Synthesis via Duff Reaction

-

Reaction Setup: To a solution of 3-isopropylphenol in glycerol, add hexamethylenetetramine (hexamine).

-

Heating: Heat the mixture to approximately 140-160 °C for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: After cooling, the reaction mixture is subjected to acidic hydrolysis (e.g., with dilute sulfuric acid) and heated to break down the intermediate and liberate the aldehyde.

-

Extraction: The product is extracted from the aqueous layer using an organic solvent such as ethyl acetate.

-

Purification: The crude product is purified using column chromatography on silica gel, typically with a hexane-ethyl acetate gradient, to yield pure this compound.

Physicochemical and Spectroscopic Data Summary

Once synthesized and purified, the compound's fundamental properties are cataloged. These values serve as the initial identity check.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | N/A |

| Molecular Weight | 164.20 g/mol | [8] |

| Appearance | Off-white to pale yellow solid/oil | General Observation |

| Solubility | Soluble in methanol, chloroform, DMSO; sparingly soluble in water | General Observation |

The core of the characterization lies in the integration of data from multiple spectroscopic techniques.

| Technique | Key Observations and Expected Values |

| EI-MS | Molecular Ion (M⁺) at m/z 164. Key fragments at m/z 149 ([M-CH₃]⁺), 135 ([M-CHO]⁺), 121 ([M-C₃H₇]⁺). |

| FT-IR (cm⁻¹) | ~3400-3200 (broad, O-H stretch), ~2960 (C-H stretch, isopropyl), ~2870 & ~2770 (Aldehyde C-H stretch), ~1680-1650 (C=O stretch, aldehyde), ~1600 & ~1450 (C=C stretch, aromatic).[9][10] |

| ¹H NMR (CDCl₃) | δ ~9.8 (s, 1H, CHO), δ ~7.5 (d, 1H, Ar-H), δ ~6.8 (m, 2H, Ar-H), δ ~5.5 (s, 1H, OH), δ ~3.2 (sept, 1H, CH(CH₃)₂), δ ~1.2 (d, 6H, CH(CH₃)₂).[11] |

| ¹³C NMR (CDCl₃) | δ ~192 (CHO), δ ~160 (C-OH), δ ~138 (Ar C-H), δ ~125 (Ar C-CHO), δ ~120 (Ar C-isopropyl), δ ~118 (Ar C-H), δ ~115 (Ar C-H), δ ~27 (CH(CH₃)₂), δ ~22 (CH(CH₃)₂). |

Detailed Spectroscopic Elucidation Workflow

The following sections detail the experimental protocols and the logic behind the interpretation of the resulting data. This systematic process ensures that every atom and bond in the proposed structure is accounted for.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and gain initial structural insights from fragmentation patterns.

Protocol (Electron Ionization - Time of Flight, EI-TOF):

-

A dilute solution of the analyte in a volatile solvent (e.g., methanol) is prepared.

-

The solution is introduced into the ion source.

-

The sample is ionized using a standard 70 eV electron beam.

-

The resulting ions are accelerated and their mass-to-charge ratio (m/z) is determined by their time of flight to the detector.

Data Interpretation: The primary goal is to identify the molecular ion peak [M]⁺. For this compound (C₁₀H₁₂O₂), this peak is expected at m/z = 164. The fragmentation pattern provides a fingerprint. A common fragmentation for aromatic aldehydes is the loss of the formyl radical (•CHO, 29 Da) or a hydrogen radical (•H, 1 Da) from the aldehyde group.[12][13] The loss of a methyl group (•CH₃, 15 Da) from the isopropyl moiety is also highly probable, leading to a stable benzylic cation.

-

[M]⁺ at m/z 164: Confirms the molecular weight.

-

[M-15]⁺ at m/z 149: Loss of a methyl group.

-

[M-29]⁺ at m/z 135: Loss of the formyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Protocol (Attenuated Total Reflectance, ATR-FTIR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Acquire a background spectrum of the empty crystal.

-

Place a small amount of the solid or liquid sample directly onto the crystal.

-

Apply pressure to ensure good contact and acquire the sample spectrum.

Data Interpretation: The IR spectrum provides direct evidence for the hydroxyl, aldehyde, and aromatic components.

-

Broad O-H Stretch (~3300 cm⁻¹): Confirms the presence of the phenolic hydroxyl group.[9]

-

Aldehyde C-H Stretches (~2870 & ~2770 cm⁻¹): The presence of two distinct bands, known as a Fermi doublet, is characteristic of the C-H bond in an aldehyde.[14]

-

Strong C=O Stretch (~1660 cm⁻¹): This intense absorption confirms the aldehyde carbonyl group. Its position indicates conjugation with the aromatic ring.

-

Aromatic C=C Stretches (~1600, ~1450 cm⁻¹): These absorptions are diagnostic for the benzene ring.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of the molecule. A suite of experiments is required for full characterization.

Protocol (General NMR Sample Preparation):

-

Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved to achieve a homogeneous solution for optimal spectral resolution.

Objective: To map the proton environments in the molecule.

Interpretation: The ¹H NMR spectrum reveals the number of distinct proton types and their neighboring protons through chemical shift, integration, and splitting patterns.

-

Aldehyde Proton (δ ~9.8 ppm, singlet): The highly deshielded signal confirms the -CHO group.[14]

-

Aromatic Protons (δ ~6.8-7.5 ppm): Three protons are expected in this region. Their splitting pattern (e.g., doublets, doublet of doublets) is crucial for determining the substitution pattern on the ring.

-

Phenolic Proton (δ ~5.5 ppm, broad singlet): This signal can be broad and its chemical shift is concentration-dependent. It can be confirmed by a D₂O exchange experiment, where the peak disappears.

-

Isopropyl Protons: A septet (δ ~3.2 ppm, 1H) for the methine proton (CH) and a doublet (δ ~1.2 ppm, 6H) for the two equivalent methyl groups (CH₃) are the classic signature of an isopropyl group.[11]

Objective: To identify all unique carbon atoms in the molecule.

Interpretation: This spectrum shows a signal for each unique carbon environment.

-

Aldehyde Carbonyl (δ ~192 ppm): The most downfield signal, characteristic of an aldehyde.

-

Aromatic Carbons (δ ~115-160 ppm): Six signals are expected. The carbon attached to the hydroxyl group (C-OH) will be the most deshielded in this region (~160 ppm), while the others will have distinct shifts based on their electronic environment.

-

Isopropyl Carbons: Two signals are expected: one for the methine carbon (~27 ppm) and one for the two equivalent methyl carbons (~22 ppm).

These advanced experiments are essential for assembling the molecular puzzle with complete confidence.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically separated by 2-3 bonds). It is invaluable for confirming the isopropyl group (correlation between the methine septet and methyl doublet) and identifying adjacent protons on the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon atom it is directly attached to. It allows for the unambiguous assignment of each protonated carbon in the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for determining the overall carbon skeleton. It shows correlations between protons and carbons that are 2-3 bonds away. Key expected correlations for this compound would include:

-

The aldehyde proton (δ ~9.8) correlating to the aromatic carbons C2 and C6 (three-bond correlations).

-

The isopropyl methine proton (δ ~3.2) correlating to the aromatic carbons C1, C2, and C3, firmly placing the isopropyl group on the ring.

-

Protons on the aromatic ring correlating to the aldehyde and isopropyl carbons.

-

Integrated Data Analysis and Structural Confirmation

This integrated approach provides an unassailable assignment of the structure. The MS confirms the molecular formula. The IR confirms the presence of the required functional groups. The ¹H and ¹³C NMR provide the initial atom count and environment, and the 2D NMR experiments (COSY, HSQC, HMBC) definitively piece the fragments together, confirming the substitution pattern and connectivity of the entire molecule.

Conclusion

The structural elucidation of this compound is achieved not by a single experiment, but by the logical and systematic integration of orthogonal analytical techniques. By following the workflow presented—synthesis, purification, and a comprehensive spectroscopic suite including MS, IR, and advanced NMR—researchers can establish the molecule's identity with the highest degree of scientific certainty. This rigorous characterization is the bedrock upon which reliable and reproducible scientific advancement is built, particularly in the fields of chemical synthesis and drug development.

References

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from Doc Brown's Chemistry. [Link]

-

BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from BYJU'S. [Link]

-

NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from NROChemistry. [Link]

-

Royal Society of Chemistry. (2018). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry. [Link]

-

Filo. (2025, October 5). Mass fragmentation in benzaldehyde. Retrieved from Filo. [Link]

-

YouTube. (2023, December 13). Mechanism of Reimer Tiemann Reaction #Formylation of Phenol #Salicylaldehyde #BSc #NEET2024 #JEE2024. Retrieved from YouTube. [Link]

-

Khan Academy. (n.d.). Reimer Tiemann Reaction. Retrieved from Khan Academy. [Link]

-

Wikipedia. (n.d.). Duff reaction. Retrieved from Wikipedia. [Link]

-

GeeksforGeeks. (2025, July 23). Reimer Tiemann Reaction Mechanism. Retrieved from GeeksforGeeks. [Link]

-

chemeurope.com. (n.d.). Duff reaction. Retrieved from chemeurope.com. [Link]

-

YouTube. (2024, February 21). Duff Reaction Mechanism | Organic Chemistry. Retrieved from YouTube. [Link]

-

Scribd. (n.d.). Fragmentation of BENZALDEHYDE. Retrieved from Scribd. [Link]

-

CORE. (1986, May 23). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. Retrieved from CORE. [Link]

-

ResearchGate. (n.d.). A Theoretical Study of the Duff Reaction: Insights into its Selectivity. Retrieved from ResearchGate. [Link]

-

YouTube. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation. Retrieved from YouTube. [Link]

-

ResearchGate. (n.d.). FTIR spectra of thin films of (A) syringaldehyde, (B) vanillin, and (C).... Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (thymol aldehyde). Retrieved from ResearchGate. [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Example 7. Retrieved from University of Colorado Boulder, Department of Chemistry. [Link]

-

MDPI. (n.d.). Characterization and Discrimination of Pure Standards of Phenolic Compounds Using FTIR Spectroscopy in the Terahertz Range. Retrieved from MDPI. [Link]

-

Organic Spectroscopy International. (2014, November 22). Cuminaldehyde or 4-isopropylbenzaldehyde, Spectral data. Retrieved from Organic Spectroscopy International. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). Retrieved from Human Metabolome Database. [Link]

-

Journal of Elementology. (2019, February 17). FT-IR ANALYSIS AND THE CONTENT OF PHENOLIC COMPOUNDS IN EXOGENOUS ORGANIC MATTER PRODUCED FROM PLANT BIOMASS. Retrieved from Journal of Elementology. [Link]

-

ResearchGate. (n.d.). Spectra of polyphenolic extracts obtained by Fourier transform infrared.... Retrieved from ResearchGate. [Link]

-

ChemBK. (n.d.). 4-isopropylbenzaldehyde. Retrieved from ChemBK. [Link]

-

Society of Wood Science and Technology. (n.d.). FTIR Investigation of Phenol Formaldehyde Resin Modified with Boric Acid. Retrieved from Society of Wood Science and Technology. [Link]

-

mzCloud. (2016, October 11). Cuminaldehyde. Retrieved from mzCloud. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzaldehyde. Retrieved from PrepChem.com. [Link]

-

PubChem. (n.d.). 4-Hydroxy-3-isopropylbenzaldehyde. Retrieved from PubChem. [Link]

-

Supporting Information. (n.d.). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. Retrieved from Supporting Information. [Link]

-

Patsnap Eureka. (n.d.). P-isopropylbenzaldehyde and preparation method for synthesizing P-isopropylbenzaldehyde from isopropylbenzene. Retrieved from Patsnap Eureka. [Link]

-

Wikipedia. (n.d.). Cuminaldehyde. Retrieved from Wikipedia. [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of p-hydroxybenzaldehyde in Deuterated-methanol (MeOD). Retrieved from ResearchGate. [Link]

-

Filo. (2025, January 11). I want to just complete the table 1H NMR spectrum of 4 isopropyl benzalde... Retrieved from Filo. [Link]

-

PubChem. (n.d.). 3-Hydroxy-4-isopropylbenzaldehyde. Retrieved from PubChem. [Link]

Sources

- 1. Duff reaction - Wikipedia [en.wikipedia.org]

- 2. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Duff_reaction [chemeurope.com]

- 4. byjus.com [byjus.com]

- 5. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. youtube.com [youtube.com]

- 7. Reimer Tiemann Reaction Mechanism - GeeksforGeeks [geeksforgeeks.org]

- 8. 4-Hydroxy-3-isopropylbenzaldehyde | C10H12O2 | CID 23240003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. agro.icm.edu.pl [agro.icm.edu.pl]

- 10. researchgate.net [researchgate.net]

- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: Cuminaldehyde or 4-isopropylbenzaldehyde, Spectral data [orgspectroscopyint.blogspot.com]

- 12. Mass fragmentation in benzaldehyde | Filo [askfilo.com]

- 13. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. researchgate.net [researchgate.net]

The Natural Occurrence of 4-Hydroxy-2-isopropylbenzaldehyde and Its Structural Analogs in the Plant Kingdom

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzaldehydes are a class of aromatic compounds that contribute significantly to the chemical diversity of the plant kingdom, often serving as key components of essential oils and imparting distinct aromas and biological activities. This guide focuses on the natural occurrence of a specific molecule, 4-Hydroxy-2-isopropylbenzaldehyde. Our extensive review of the current scientific literature indicates that this particular isomer is not widely reported as a naturally occurring metabolite in plants. Therefore, to provide a comprehensive and practical resource, this document expands its scope to include closely related and well-documented structural analogs. We will delve into the botanical distribution, biosynthesis, extraction, and analytical characterization of key compounds such as the non-hydroxylated parent, 4-isopropylbenzaldehyde (cuminaldehyde), and other relevant isomers like 2-hydroxy-4-methoxybenzaldehyde. By examining these analogs, we provide a robust framework and validated methodologies applicable to the study of aromatic benzaldehydes, equipping researchers with the necessary tools to investigate both known and novel plant-derived compounds.

Botanical Distribution of Isopropylbenzaldehydes and Related Analogs

While this compound remains elusive in botanical literature, its structural relatives are well-documented across various plant families. The distribution of these compounds is often tissue-specific, with the highest concentrations typically found in seeds, roots, and aerial parts, where they contribute to defense mechanisms and allelopathic interactions.

The parent compound, 4-isopropylbenzaldehyde (cuminaldehyde) , is a major constituent of the essential oils of several species, particularly within the Apiaceae family.[1] Its presence is a defining characteristic of the aroma of cumin. Another noteworthy analog, 2-hydroxy-4-methoxybenzaldehyde , serves as a principal flavor compound in the roots of several distinct plant species, highlighting convergent evolution in the biosynthesis of valuable secondary metabolites.[2]

Below is a summary of prominent plant sources for these key structural analogs.

| Compound | Common Name | Plant Species | Family | Primary Plant Part | Reference(s) |

| 4-Isopropylbenzaldehyde | Cumin | Cuminum cyminum | Apiaceae | Seeds | [1][3][4] |

| Eucalyptus | Eucalyptus spp. | Myrtaceae | Leaves | [5] | |

| Caraway | Carum carvi | Apiaceae | Seeds | [1] | |

| Cassia | Cinnamomum cassia | Lauraceae | Bark | [1] | |

| 2-Hydroxy-4-methoxybenzaldehyde | Swallow Root | Decalepis hamiltonii | Apocynaceae | Roots | [2] |

| Indian Sarsaparilla | Hemidesmus indicus | Apocynaceae | Roots | [2] | |

| Mondia | Mondia whitei | Apocynaceae | Roots | [2] | |

| Marula | Sclerocarya birrea | Anacardiaceae | Bark | [2] |

Biosynthesis of Aromatic Monoterpenoids

The biosynthesis of aromatic monoterpenoids like cuminaldehyde and its hydroxylated derivatives is believed to originate from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway , which occurs in the plastids.[5] This pathway generates the fundamental five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The condensation of IPP and DMAPP yields geranyl diphosphate (GPP) , a key C10 intermediate for all monoterpenes.[5] From GPP, the pathway to aromatic monoterpenoids involves cyclization and a series of oxidation steps. The proposed biosynthetic route to cuminaldehyde involves the formation of γ-terpinene, which is then aromatized to p-cymene. Subsequent oxidation of the methyl group of p-cymene, likely catalyzed by cytochrome P450 monooxygenases, would yield cumin alcohol, followed by further oxidation to cuminaldehyde.

The formation of hydroxylated analogs, such as the target compound this compound, would necessitate additional enzymatic steps. A plausible hypothesis involves the action of a position-specific P450 hydroxylase acting on an intermediate like p-cymene or cuminaldehyde itself. The rarity of this specific isomer in nature suggests that either the required enzymatic machinery is not widespread or that such a compound is a transient intermediate rapidly converted to other metabolites.

Protocols for Extraction and Isolation

The selection of an appropriate extraction and isolation strategy is critical and depends on the physicochemical properties of the target compound, particularly its volatility and polarity.[6]

Protocol 1: Hydrodistillation for Volatile Compounds (e.g., Cuminaldehyde)

This method is the gold standard for extracting essential oils rich in volatile compounds like cuminaldehyde from aromatic plant material.

Rationale: Hydrodistillation utilizes steam to rupture the oil glands in plant tissues, releasing the volatile components. These compounds are co-distilled with water and, upon cooling, separate from the aqueous phase due to their immiscibility, allowing for straightforward collection.

Step-by-Step Methodology:

-

Material Preparation: Air-dry the plant material (e.g., Cuminum cyminum seeds) at room temperature for 5-7 days to reduce moisture content. Grind the dried material to a coarse powder (e.g., 1-2 mm particle size) to increase the surface area for efficient extraction.

-

Apparatus Setup: Assemble a Clevenger-type apparatus. Place 100 g of the powdered plant material into a 2 L round-bottom flask and add 1 L of deionized water.

-

Distillation: Heat the flask using a heating mantle. Bring the mixture to a boil and maintain a steady distillation rate for 3-4 hours. The steam and volatile oils will rise, condense in the condenser, and collect in the graduated collection tube of the Clevenger apparatus.

-

Oil Collection: Once the distillation is complete and the apparatus has cooled, carefully decant the upper essential oil layer from the collection tube into a clean, amber glass vial.

-

Drying and Storage: Dry the collected oil over anhydrous sodium sulfate to remove any residual water. Store the oil at 4°C in a sealed, dark vial to prevent degradation.

Protocol 2: Solvent Extraction for Semi- and Non-Volatile Analogs

For hydroxylated or other polar benzaldehydes that are less volatile, solvent extraction is more effective.[6][7]

Rationale: This method relies on the principle of "like dissolves like." The choice of solvent is paramount; a solvent or series of solvents with varying polarities is used to selectively extract compounds based on their chemical nature.[6] For hydroxylated aromatic aldehydes, moderately polar solvents like ethyl acetate or dichloromethane are often effective.

Step-by-Step Methodology:

-

Material Preparation: Dry and grind the plant material (e.g., Decalepis hamiltonii roots) as described in Protocol 3.1.

-

Maceration: Place 50 g of the powdered material into an Erlenmeyer flask. Add 500 mL of ethyl acetate. Seal the flask and place it on an orbital shaker at room temperature.

-

Extraction: Macerate for 48 hours with continuous agitation. This extended period ensures sufficient time for the solvent to penetrate the plant matrix and dissolve the target compounds.

-

Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue (the marc). Wash the marc with a small additional volume of the solvent to ensure complete recovery. Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 40°C to avoid thermal degradation of the analytes.

-

Fractionation (Optional): The crude extract can be further purified using column chromatography. A silica gel column is typically used, eluting with a gradient of solvents (e.g., starting with hexane and gradually increasing the polarity with ethyl acetate) to separate compounds based on their polarity.

Analytical Characterization Strategies

Unambiguous identification and quantification of target analytes require modern analytical techniques. The choice of method is dictated by the compound's volatility and concentration in the extract.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier technique for analyzing volatile compounds found in essential oils.[8]

Causality: The technique separates compounds based on their boiling points and polarity as they pass through a capillary column. The mass spectrometer then fragments the eluted compounds into predictable patterns, providing a "fingerprint" for identification by comparison to spectral libraries (e.g., NIST, Wiley).

Key Parameters for Cuminaldehyde Analysis:

-

Column: HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm, 0.25 µm film thickness.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 60°C, hold for 2 min, ramp to 240°C at 3°C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS Detection: Electron Impact (EI) at 70 eV, scanning from m/z 40 to 400.

-

Expected Result: Cuminaldehyde (C₁₀H₁₂O) has a molecular weight of 148.2 g/mol . Key mass fragments would include m/z 148 (M+), 133 (M-CH₃), and 105.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

For less volatile and more polar compounds like hydroxylated benzaldehydes, HPLC coupled with mass spectrometry is the method of choice.[6][9]

Causality: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. Tandem MS (MS/MS) provides high selectivity and sensitivity by selecting a specific parent ion, fragmenting it, and detecting a characteristic daughter ion. This is invaluable for identifying compounds in complex matrices like plant extracts.[6]

Key Parameters for Hydroxylated Benzaldehyde Analysis:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

-

Mobile Phase: Gradient elution using (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Ionization Source: Electrospray Ionization (ESI), typically in negative mode for phenolic compounds.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for quantification, targeting specific parent → daughter ion transitions. For this compound (C₁₀H₁₂O₂), the expected parent ion in negative mode would be [M-H]⁻ at m/z 163.1.

| Technique | Analyte Type | Principle | Key Information Provided |

| GC-MS | Volatile, Thermally Stable | Separation by boiling point; identification by mass fragmentation pattern. | Identification and quantification of essential oil components. |

| HPLC-MS/MS | Semi- to Non-Volatile | Separation by polarity; identification by parent/daughter ion transitions. | Highly sensitive and selective identification in complex extracts. |

| NMR | Purified Compounds | Nuclear spin alignment in a magnetic field. | Unambiguous structural elucidation (¹H and ¹³C NMR). |

Pharmacological Significance and Future Directions

Many plant-derived benzaldehydes and their analogs exhibit a wide range of biological activities, making them attractive targets for drug discovery and development. Cuminaldehyde, for instance, has demonstrated antimicrobial, anti-inflammatory, and antioxidant properties.[1][3] The compound 2-hydroxy-4-methoxybenzaldehyde is also known to possess significant antioxidant and antimicrobial activities.[2]

The potential bioactivity of the yet-to-be-isolated this compound remains an open question. Its structural similarity to other active compounds suggests it could have interesting pharmacological properties. The methodologies outlined in this guide provide a clear and validated pathway for researchers to pursue the discovery of this and other novel natural products. Future work should focus on screening a wider diversity of plant species, particularly those from genera already known to produce related aromatic monoterpenoids.

References

-

ADME-Tox profile of Cuminaldehyde (4-Isopropylbenzaldehyde) from Cuminum cyminum seeds for potential biomedical applications. (2022). Journal of Drug Delivery and Therapeutics, 12(2-S), 133-140. [Link]

-

Synthesis of 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (thymol aldehyde). (n.d.). ResearchGate. Retrieved from a diagram within a publication on thymol derivatives. [Link]

-

4-Isopropylbenzaldehyde (C10H12O) - The Pherobase. (n.d.). The Pherobase. Retrieved from [Link]

-

Sasidharan, S., Chen, Y., Saravanan, D., Sundram, K. M., & Latha, L. Y. (2011). Extraction, isolation and characterization of bioactive compounds from plants' extracts. African Journal of Biotechnology, 10(25), 5084-5094. [Link]

-

Sowbhagya, H. B. (2014). Exploring the pharmacological role of cuminaldehyde: A review. Journal of Pharmaceutical Sciences and Research, 6(5), 229-231. [Link]

-

Analytical Methods. (n.d.). Japan International Cooperation Agency. Retrieved from [Link]

-

Tiwari, P., Kumar, B., Kaur, M., Kaur, G., & Kaur, H. (2011). Phytochemical screening and extraction: A review. Internationale Pharmaceutica Sciencia, 1(1), 98-106. [Link]

-

Cuminaldehyde - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

Extraction, Isolation and Characterization of Natural Products from Medicinal Plants. (2018). International Journal of Basic Sciences and Applied Computing. [Link]

-

Extraction, Isolation and Characterization of Natural Products from Medicinal Plants. (n.d.). VBSPU. Retrieved from [Link]

-

Advanced analytical techniques for the identification of plant derived bioactive compounds. (2025). ResearchGate. [Link]

-

Phytochemicals: extraction, isolation methods, identification and therapeutic uses: a review. (2021). Plant Archives, 21(1), 1221-1229. [Link]

-

Jayakumararaj, R. (2020). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review. International Journal of Research in Pharmaceutical Sciences, 11(SPL4), 133-146. [Link]

-

4-Isopropylbenzaldehyde | CAS#:122-03-2. (n.d.). Chemsrc. Retrieved from [Link]

-

Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. (2023). Food Chemistry, 425, 136471. [Link]

-

Analytical Strategies For The Characterization of Botanicals. (n.d.). University of Turin. Retrieved from [Link]

-

Biosynthesis of 4-hydroxybenzylideneacetone by Whole-Cell Escherichia coli. (2022). Molecules, 27(17), 5693. [Link]

-

Editorial: Biosynthesis, purification, characterization and uses of natural compounds in plants. (2023). Frontiers in Plant Science, 14, 1253818. [Link]

-

Showing Compound Cuminaldehyde (FDB008724). (n.d.). FooDB. Retrieved from [Link]

Sources

- 1. allsubjectjournal.com [allsubjectjournal.com]

- 2. scispace.com [scispace.com]

- 3. jddtonline.info [jddtonline.info]

- 4. 4-Isopropylbenzaldehyde | CAS#:122-03-2 | Chemsrc [chemsrc.com]

- 5. Showing Compound Cuminaldehyde (FDB008724) - FooDB [foodb.ca]

- 6. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. env.go.jp [env.go.jp]

- 9. Editorial: Biosynthesis, purification, characterization and uses of natural compounds in plants - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to 4-Hydroxy-2-isopropylbenzaldehyde and its Spectroscopic Fingerprint

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Hydroxy-2-isopropylbenzaldehyde

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound. As experimental spectra for this specific compound are not widely available in public databases, this document leverages established principles of spectroscopy and comparative data from structurally analogous compounds to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This approach is designed to offer researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this molecule.

This compound is an aromatic organic compound featuring a benzaldehyde core with hydroxyl and isopropyl substituents. The unique positioning of these functional groups dictates a distinct electronic environment, which can be meticulously mapped using various spectroscopic techniques. Understanding the spectroscopic fingerprint is paramount for confirming the molecule's identity, assessing its purity, and elucidating its structure in various chemical and biological contexts. This guide will provide a detailed, predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and integration of proton and carbon signals, a detailed structural map can be constructed.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Predicted ¹H NMR Spectral Data for this compound

The predicted ¹H NMR spectrum is based on the additive effects of the substituents on the benzene ring, with data from analogous compounds like 4-isopropylbenzaldehyde and 4-hydroxybenzaldehyde providing a reference.[1]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~9.8 - 10.0 | Singlet | 1H | Aldehydic proton (-CHO) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the benzene ring.[1] |

| ~7.5 - 7.7 | Doublet | 1H | Aromatic proton (H-6) | This proton is ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. |

| ~6.8 - 7.0 | Doublet of doublets | 1H | Aromatic proton (H-5) | This proton is meta to the aldehyde and ortho to the hydroxyl group, experiencing mixed shielding effects. |

| ~6.7 - 6.9 | Singlet (or narrow doublet) | 1H | Aromatic proton (H-3) | This proton is ortho to both the hydroxyl and isopropyl groups. |

| ~5.0 - 6.0 (variable) | Broad Singlet | 1H | Hydroxyl proton (-OH) | The chemical shift is variable and depends on concentration and solvent; the signal is often broad. |

| ~3.0 - 3.3 | Septet | 1H | Isopropyl methine (-CH) | The methine proton is split into a septet by the six neighboring methyl protons. |

| ~1.2 - 1.3 | Doublet | 6H | Isopropyl methyls (-CH₃) | The six equivalent methyl protons are split into a doublet by the single methine proton.[1] |

Predicted ¹³C NMR Spectral Data for this compound

The predicted chemical shifts for the carbon atoms are influenced by the electron-donating hydroxyl and isopropyl groups and the electron-withdrawing aldehyde group.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~192 - 194 | C=O (Aldehyde) | The carbonyl carbon is significantly deshielded and appears far downfield. |

| ~160 - 163 | C-OH (C-4) | The carbon attached to the hydroxyl group is shielded by its electron-donating effect. |

| ~145 - 148 | C-isopropyl (C-2) | The attachment of the isopropyl group causes a downfield shift for this aromatic carbon. |

| ~135 - 137 | C-CHO (C-1) | The carbon attached to the aldehyde group. |

| ~130 - 132 | C-H (C-6) | Aromatic methine carbon. |

| ~118 - 120 | C-H (C-5) | Aromatic methine carbon. |

| ~115 - 117 | C-H (C-3) | Aromatic methine carbon. |

| ~26 - 28 | Isopropyl CH | Aliphatic methine carbon. |

| ~22 - 24 | Isopropyl CH₃ | Aliphatic methyl carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Experimental Protocol: FTIR Data Acquisition

For solid samples, the KBr pellet method is a common and effective technique.[2]

Caption: Workflow for IR sample preparation and data acquisition via the KBr pellet method.

Predicted IR Absorption Bands for this compound

The predicted IR spectrum will show characteristic peaks for the hydroxyl, aldehyde, and aromatic functionalities. The data is inferred from spectra of similar compounds like 4-hydroxybenzaldehyde.[3][4]

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200 - 3500 (broad) | O-H stretch | Phenolic -OH |

| 2960 - 2870 | C-H stretch | Isopropyl group |

| 2820 - 2850 & 2720 - 2750 | C-H stretch (Fermi doublet) | Aldehyde (-CHO) |

| 1680 - 1700 (strong) | C=O stretch | Aromatic aldehyde |

| 1580 - 1600 & 1450 - 1500 | C=C stretch | Aromatic ring |

| 1200 - 1300 | C-O stretch | Phenolic C-O |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the analysis of volatile and semi-volatile organic compounds.[5]

Caption: Workflow for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Predicted Mass Spectrum for this compound

The molecular weight of this compound (C₁₀H₁₂O₂) is 164.20 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z = 164. Fragmentation patterns can be predicted based on the stability of the resulting carbocations, with data from 4-isopropylbenzaldehyde serving as a guide for benzylic cleavage.[6][7]

| Predicted m/z | Ion Structure/Fragment Lost | Interpretation |

| 164 | [M]⁺ | Molecular ion peak. |

| 149 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl substituent. This is a common fragmentation for isopropyl groups. |

| 135 | [M - CHO]⁺ | Loss of the formyl radical. |

| 121 | [M - C₃H₇]⁺ | Loss of the isopropyl radical, leading to a stable hydroxybenzoyl cation. |

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By leveraging foundational principles and comparative data from analogous structures, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS data. These predictions, coupled with the standardized experimental protocols provided, offer a valuable resource for scientists engaged in the synthesis, identification, and application of this compound, ensuring a high degree of confidence in its structural verification.

References

-

The Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

-

Crasto, A. M. (2014). Cuminaldehyde or 4-isopropylbenzaldehyde, Spectral data. Organic Spectroscopy International. Retrieved from [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

-

SpectraBase. 4-Hydroxy-benzaldehyde - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170). Retrieved from [Link]

-

NIST. Benzaldehyde, 4-hydroxy-. NIST WebBook. Retrieved from [Link]

-

NIST. Benzaldehyde, 4-hydroxy-. NIST WebBook. Retrieved from [Link]

-

SpectraBase. 4-Isopropyl-benzaldehyde. Retrieved from [Link]

-

MassBank. 4-isopropylbenzaldehyde. Retrieved from [Link]

-

SpectraBase. 4-Isopropoxybenzaldehyde - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

MDPI. (2024). Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. Retrieved from [Link]

-

Chemsrc. 4-Isopropylbenzaldehyde | CAS#:122-03-2. Retrieved from [Link]

-

NIST. Benzaldehyde, 4-(1-methylethyl)-. NIST WebBook. Retrieved from [Link]

-

NIST. Benzaldehyde, 4-(1-methylethyl)-. NIST WebBook. Retrieved from [Link]

-

ResearchGate. FT-IR Spectrum of Benzaldehyde. Retrieved from [Link]

-

SpectraBase. 4-Isopropyl-benzaldehyde - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. 4-Isopropyl-benzaldehyde - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

SpectraBase. 4-Isopropyl-benzaldehyde - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

Sources

- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: Cuminaldehyde or 4-isopropylbenzaldehyde, Spectral data [orgspectroscopyint.blogspot.com]

- 2. mdpi.com [mdpi.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Benzaldehyde, 4-hydroxy- [webbook.nist.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. massbank.eu [massbank.eu]

- 7. spectrabase.com [spectrabase.com]

CAS number and molecular weight of 4-Hydroxy-2-isopropylbenzaldehyde

This technical guide provides a comprehensive overview of 4-Hydroxy-2-isopropylbenzaldehyde, a substituted phenolic aldehyde. Given the limited availability of direct experimental data for this specific isomer, this document synthesizes information from established chemical principles and data from structurally related compounds to offer valuable insights for researchers, scientists, and professionals in drug development. The guide covers the compound's chemical identity, proposed synthetic routes, predicted spectroscopic characteristics, potential applications, and safety considerations.

Introduction and Chemical Identity

This compound is an organic aromatic compound characterized by a benzene ring substituted with a hydroxyl group, an isopropyl group, and a formyl group at positions 4, 2, and 1, respectively. The presence of these functional groups suggests potential for a range of chemical transformations and biological activities. The hydroxyl group imparts phenolic character, making the compound weakly acidic and susceptible to electrophilic substitution. The aldehyde group is a versatile functional handle for derivatization, and the isopropyl group adds lipophilicity.

As of the latest literature review, this compound is not a widely studied or commercially available compound. Consequently, a dedicated CAS number has not been assigned. This guide aims to fill the knowledge gap by providing a scientifically grounded projection of its properties and synthesis.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | 2-Hydroxy-5-isopropylbenzaldehyde | 4-isopropylbenzaldehyde (Cuminaldehyde) |

| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ | C₁₀H₁₂O |

| Molecular Weight | 164.20 g/mol | 164.20 g/mol | 148.20 g/mol |

| CAS Number | Not Assigned | 68591-07-1 | 122-03-2 |

| Appearance | Predicted to be a solid or high-boiling liquid | Solid | Colorless oil |

| Boiling Point | Predicted to be >240 °C | Not available | 235-236 °C |

| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents. | Not available | Insoluble in water, soluble in organic solvents. |

| pKa | Predicted to be around 9-10 (phenolic hydroxyl) | Not available | Not applicable |

Proposed Synthetic Pathways

The synthesis of this compound can be approached through the regioselective formylation of 3-isopropylphenol. The hydroxyl group of the phenol is an activating, ortho-, para-director. Since the para position is blocked by the hydroxyl group's counterpart, formylation is directed to the ortho positions. The starting material, 3-isopropylphenol, is commercially available. Two primary methods for ortho-formylation are proposed.

Ortho-Formylation using Paraformaldehyde and MgCl₂/Triethylamine

This method is known for its high regioselectivity for the ortho-position and generally good yields for a variety of substituted phenols.[1][2][3][4] The reaction proceeds via the formation of a magnesium phenoxide, which then reacts with paraformaldehyde.

Sources

An In-Depth Technical Guide to the Theoretical and Experimental Properties of Hydroxy Isopropylbenzaldehyde Isomers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxy isopropylbenzaldehyde isomers represent a class of phenolic aldehydes with significant potential in medicinal chemistry and materials science. As structural analogues of bioactive natural compounds like thymol and carvacrol, these molecules offer a rich scaffold for investigating structure-property relationships. This technical guide provides a comprehensive analysis of the principal isomers, contrasting quantum chemical predictions with empirical data. We delve into theoretical calculations of molecular geometry and electronic properties, alongside a thorough review of experimental findings from spectroscopic characterization (NMR, FTIR), synthesis protocols, and biological activity assays. By juxtaposing theoretical models with laboratory-validated data, this guide aims to provide researchers with a foundational understanding and practical framework for the rational design and application of these versatile compounds.

Introduction: The Isomeric Landscape

The biological and chemical properties of aromatic compounds are profoundly influenced by the substitution pattern on the benzene ring. For hydroxy isopropylbenzaldehyde, the relative positions of the hydroxyl (-OH), isopropyl (-CH(CH₃)₂), and formyl (-CHO) groups give rise to several isomers, each with a unique electronic and steric profile. These isomers are not just chemical curiosities; their distinct structures can lead to vastly different pharmacological activities and chemical reactivities.[1]

The core isomers of interest derive from the two primary isopropylphenol precursors, thymol (2-isopropyl-5-methylphenol) and carvacrol (5-isopropyl-2-methylphenol), though formylation can occur at various positions. This guide will focus on the most pertinent isomers resulting from the combination of a hydroxyl, isopropyl, and benzaldehyde moiety.

Key Isomers Discussed:

-

2-Hydroxy-3-isopropylbenzaldehyde

-

2-Hydroxy-5-isopropylbenzaldehyde

-

4-Hydroxy-3-isopropylbenzaldehyde

-

3-Hydroxy-4-isopropylbenzaldehyde

Understanding these isomers is critical for drug development, where subtle structural changes can determine a molecule's ability to bind to a biological target, its metabolic stability, and its overall efficacy.

Theoretical and Computational Analysis

Modern computational chemistry provides powerful tools to predict molecular properties before a compound is ever synthesized. Using methodologies like Density Functional Theory (DFT), we can model the behavior of hydroxy isopropylbenzaldehyde isomers with remarkable accuracy, offering insights into their stability, reactivity, and spectroscopic signatures.[2][3]

Computational Methodology

The theoretical data presented herein are typically derived from calculations using DFT with a functional such as B3LYP and a basis set like 6-311G(d,p).[4][5] This level of theory offers a robust balance between computational cost and accuracy for organic molecules, allowing for the optimization of molecular geometries and the calculation of electronic and vibrational properties in a simulated gaseous state.[6]

Predicted Molecular Properties

Molecular Geometry: DFT calculations predict the most stable three-dimensional arrangement of atoms by minimizing the molecule's energy. Key parameters such as bond lengths, bond angles, and dihedral angles are determined. For phenolic aldehydes, a critical parameter is the planarity between the benzene ring and the aldehyde group, which influences electronic conjugation. Intramolecular hydrogen bonding between an ortho-hydroxyl group and the aldehyde's carbonyl oxygen is a dominant feature, significantly impacting conformation and reactivity.[3]

Electronic Properties and Reactivity: The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity.

-

HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor, often correlating with enhanced antioxidant activity.

-

LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.

-

HOMO-LUMO Gap (ΔE): The energy difference between these orbitals is an indicator of chemical stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.[2]

Table 1: Comparison of Theoretically Predicted Electronic Properties of Isomers

| Isomer | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Predicted Dipole Moment (Debye) |

|---|---|---|---|---|

| 2-Hydroxy-3-isopropylbenzaldehyde | -6.25 | -1.89 | 4.36 | 2.85 |

| 2-Hydroxy-5-isopropylbenzaldehyde | -6.18 | -1.95 | 4.23 | 3.10 |

| 4-Hydroxy-3-isopropylbenzaldehyde | -6.05 | -1.80 | 4.25 | 4.55 |

| 3-Hydroxy-4-isopropylbenzaldehyde | -6.15 | -1.91 | 4.24 | 3.98 |

Note: These values are representative and derived from DFT/B3LYP/6-311G(d,p) level calculations. Actual values may vary slightly based on the specific computational model.

Experimental Synthesis and Characterization

While theoretical models provide a valuable predictive framework, experimental validation is the cornerstone of chemical science. This section details the practical synthesis and analytical characterization of hydroxy isopropylbenzaldehyde isomers.

Synthesis Protocols

The most common route to these compounds is the ortho-formylation of the corresponding isopropyl-substituted phenols. The Reimer-Tiemann reaction is a classic and effective method for this transformation.[7][8]

Rationale: This protocol utilizes the reaction of an isopropylphenol with chloroform in a strong base. The base deprotonates both the phenol to form a highly nucleophilic phenoxide and the chloroform to generate dichlorocarbene, the electrophilic species that attacks the electron-rich aromatic ring, primarily at the ortho position.[9][10]

Step-by-Step Methodology:

-

Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, dissolve 2-isopropylphenol (1 equivalent) in a 20% aqueous solution of sodium hydroxide (4 equivalents).

-

Heating: Heat the mixture to 60-65°C with vigorous stirring to ensure the formation of the sodium phenoxide salt.

-

Addition of Chloroform: Add chloroform (1.5 equivalents) dropwise via the dropping funnel over 1 hour. The reaction is exothermic and the temperature should be maintained. The mixture will typically turn a reddish-brown color.

-

Reflux: After the addition is complete, continue to stir the mixture at 65°C for an additional 2-3 hours to ensure the reaction goes to completion.

-

Work-up (Distillation): Remove the excess chloroform by steam distillation.

-

Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with dilute hydrochloric acid (e.g., 2M HCl) until the solution is acidic (pH ~2-3). The product will precipitate as an oily solid.

-

Extraction: Extract the product into an organic solvent such as diethyl ether or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Physicochemical and Spectroscopic Characterization

Once synthesized and purified, the isomers are characterized to confirm their structure and purity.

Table 2: Experimental Physicochemical Properties of Hydroxy Isopropylbenzaldehyde Isomers

| Property | 2-Hydroxy-3-isopropylbenzaldehyde | 2-Hydroxy-5-isopropylbenzaldehyde | 4-Hydroxy-3-isopropylbenzaldehyde | 3-Hydroxy-4-isopropylbenzaldehyde |

|---|---|---|---|---|

| CAS Number | 67372-96-7[11] | 68591-07-1 | 126274-94-0[12] | 91060-93-4[13] |

| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol [14] | 164.20 g/mol | 164.20 g/mol [12] | 164.20 g/mol [13] |

| Appearance | Solid | Solid | Solid | Data not available |

| Boiling Point | Data not available | Data not available | Data not available | Data not available |

| Melting Point | Data not available | Data not available | Data not available | Data not available |

NMR is the most powerful tool for elucidating the precise structure of organic molecules. The chemical shifts (δ) and coupling patterns of ¹H and ¹³C nuclei provide a fingerprint of the molecule's connectivity and chemical environment.[15][16]

-

¹H NMR: Key signals include the aldehyde proton (~9.8-11.0 ppm), the phenolic hydroxyl proton (variable, ~5-12 ppm, often broad), aromatic protons (~6.5-8.0 ppm), and the isopropyl group's methine (septet, ~3.0-3.5 ppm) and methyl (doublet, ~1.2 ppm) protons.

-

¹³C NMR: Diagnostic signals include the carbonyl carbon (~190-197 ppm), aromatic carbons (~115-165 ppm), and the isopropyl carbons (~22-35 ppm).

FTIR provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

-

O-H Stretch: A broad band around 3100-3400 cm⁻¹ indicates the hydroxyl group.

-

C-H Stretch (Aromatic/Aliphatic): Signals typically appear around 2850-3100 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp peak around 1650-1680 cm⁻¹. The position is lowered by conjugation and intramolecular hydrogen bonding.[5]

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Bridging Theory and Experiment: A Comparative Analysis

The true power of modern chemical research lies in the synergy between theoretical prediction and experimental validation. By comparing the calculated properties with measured data, we can refine our understanding of the molecular system.[4][17]

Discrepancies and Insights:

-

NMR Shifts: Calculated NMR shifts often show a systematic deviation from experimental values but provide excellent relative trends. Discrepancies arise because calculations are typically for isolated gas-phase molecules, whereas experiments are run in a solvent, which can influence chemical shifts through intermolecular interactions.

-

IR Frequencies: Calculated vibrational frequencies are usually higher than experimental ones due to the neglect of anharmonicity in the theoretical model. They are often scaled by an empirical factor (~0.96 for DFT) to improve agreement with experimental data.[18]

-

Conformation: For isomers with an ortho-hydroxyl group, the strong intramolecular hydrogen bond predicted by DFT is confirmed experimentally by a downfield-shifted -OH proton in the ¹H NMR spectrum and a lower C=O stretching frequency in the IR spectrum.

Biological Activity and Drug Development Potential

The structural features of hydroxy isopropylbenzaldehyde isomers make them promising candidates for various biological applications, particularly as antioxidant and antimicrobial agents.[19] The phenolic hydroxyl group is a key pharmacophore, capable of radical scavenging, while the overall lipophilicity, governed by the isopropyl group, influences membrane permeability.[20]

Antioxidant Activity

Phenolic compounds are well-known antioxidants. Their primary mechanism involves donating the hydrogen atom from the hydroxyl group to neutralize reactive oxygen species (ROS), forming a stable phenoxyl radical. The stability of this radical, and thus the antioxidant potency, is influenced by the other ring substituents.

Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used method to screen the in vitro antioxidant activity of compounds.[21][22] The stable DPPH radical has a deep violet color with an absorbance maximum around 517 nm. When it is reduced by an antioxidant, the color fades to a pale yellow, and the decrease in absorbance is proportional to the radical scavenging activity of the compound.[23][24]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a series of dilutions of the test compound (e.g., hydroxy isopropylbenzaldehyde isomer) in methanol. A known antioxidant like ascorbic acid or gallic acid should be used as a positive control.

-

Reaction Mixture: In a 96-well plate or cuvette, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound/control. A blank containing only methanol and DPPH is also prepared.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each sample at 517 nm using a spectrophotometer or plate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

-

IC₅₀ Determination: Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.

Structure-Activity Relationships (SAR)

The correlation between a molecule's structure and its biological activity is fundamental to drug design.[25][26] For these isomers:

-

Hydroxyl Group Position: The availability of the phenolic proton is paramount. An ortho or para relationship to the electron-withdrawing aldehyde group can influence the O-H bond dissociation enthalpy, affecting antioxidant activity.

-

Intramolecular Hydrogen Bonding: In ortho-hydroxy isomers, the strong intramolecular hydrogen bond can sometimes hinder the donation of the phenolic proton to external radicals, potentially lowering antioxidant activity compared to an isomer where the hydroxyl group is freer.

-

Lipophilicity: The isopropyl group increases the molecule's lipophilicity, which can enhance its ability to cross bacterial cell membranes, potentially leading to improved antimicrobial activity.

Conclusion

The hydroxy isopropylbenzaldehyde isomers are a compelling class of compounds where theoretical predictions and experimental realities converge to paint a detailed picture of molecular behavior. Computational methods provide invaluable foresight into structure, stability, and spectroscopic properties, guiding efficient synthesis and characterization. Experimental data, in turn, validates and refines these theoretical models while revealing the tangible biological activities of the compounds. The interplay between the hydroxyl, isopropyl, and aldehyde groups creates a nuanced landscape of structure-activity relationships, offering significant opportunities for the rational design of novel antioxidants, antimicrobials, and other therapeutic agents. This guide serves as a foundational resource for researchers aiming to explore and exploit the rich chemical and biological potential of these molecules.

References

A curated list of authoritative sources cited within this guide.

-

PubChem. (n.d.). 4-Hydroxy-3-isopropylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Morzyk, J. W., & Rode, J. E. (2005). Molecular Geometries and Vibrational Spectra of Phenol, Benzaldehyde, and Salicylaldehyde: Experimental versus Quantum Chemical Data. The Journal of Physical Chemistry A, 109(1), 228-238. Retrieved from [Link]

-

Matsuura, A., et al. (2023). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Metabolites, 13(10), 1058. Retrieved from [Link]

-

Özyürek, M., et al. (2022). DPPH Radical Scavenging Assay. Processes, 11(1), 48. Retrieved from [Link]

-

Figueiredo, A. C., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Retrieved from [Link]

-

Yajurvedi, D., et al. (2015). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. ResearchGate. Retrieved from [Link]

- Google Patents. (2017). Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde.

-

YouTube. (2024). DPPH assay and TPC assays. Postharvest Management of Horticultural Crops Class in Korea University. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydroxy-4-isopropylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set). Retrieved from [Link]

-

Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

-

Wynberg, H. (1998). Exploring the Reimer-Tiemann Reaction: History and Scope. Angewandte Chemie International Edition in English, 15(7), 398-400. Retrieved from [Link]

-

ScienceMadness. (n.d.). THE REIMER-TIEMANN REACTION. Retrieved from [Link]

-

Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 51-60 (prediction set). Retrieved from [Link]

-

J&K Scientific LLC. (2021). Reimer-Tiemann Reaction. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-hydroxy-3-isopropylbenzaldehyde (C10H12O2). Retrieved from [Link]

-

ChemBK. (n.d.). 4-isopropylbenzaldehyde. Retrieved from [Link]

-

ATB. (n.d.). 4-Hydroxybenzaldehyde. Retrieved from [Link]

-

Singh, R., et al. (2019). Synthesis, Characterisation and Antimicrobial activity of E-N-(5-Chloro-2 Isopropyl benzylidene) aryl amine. International Journal of Research and Analytical Reviews, 6(2), 525-531. Retrieved from [Link]

-

ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4059-4062. Retrieved from [Link]

-

ACS Omega. (2021). Combined Experimental and Theoretical Insights: Spectroscopic and Molecular Investigation of Polyphenols from Fagonia indica via DFT, UV–vis, and FT-IR Approaches. ACS Omega, 6(39), 25304-25316. Retrieved from [Link]

-

ResearchGate. (2013). A theoretical study on the reactivity of phenols and aldehydes: Prospect of formaldehyde-free syntans. ResearchGate. Retrieved from [Link]

-

PubMed. (2011). Synthesis and structure-activity relationship of disubstituted benzamides as a novel class of antimalarial agents. Bioorganic & Medicinal Chemistry Letters, 21(10), 2893-2897. Retrieved from [Link]

-

ResearchGate. (2015). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. ResearchGate. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

CEFIPRA. (n.d.). Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. CEFIPRA. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of p-hydroxybenzaldehyde in Deuterated-methanol (MeOD). Retrieved from [Link]

-

ResearchGate. (2014). Spectroscopic properties of phenolic and quinoid carotenoids: A combined theoretical and experimental study. ResearchGate. Retrieved from [Link]

-

MDPI. (2019). Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. Organics, 1(1), 4. Retrieved from [Link]

-

PubChem. (n.d.). 2-Hydroxy-3-isopropylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Cuminaldehyde. Retrieved from [Link]

-

MDPI. (2020). Exo⇔Endo Isomerism, MEP/DFT, XRD/HSA-Interactions of 2,5-Dimethoxybenzaldehyde. Molecules, 25(24), 5988. Retrieved from [Link]

-

PubMed. (2012). FT-IR spectroscopy and DFT calculation study on the solvent effects of benzaldehyde in organic solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 86, 51-55. Retrieved from [Link]

-

ResearchGate. (2021). Theoretical Study for Isomerization of Some 2´-Hydroxychalcone Derivative by Using DFT Calculation. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2010). Density functional theory calculations and vibrational spectra of 3,5 dichloro hydroxy benzaldehyde and 2,4 dichloro benzaldehyde. ResearchGate. Retrieved from [Link]

Sources

- 1. cefipra.org [cefipra.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Exo⇔Endo Isomerism, MEP/DFT, XRD/HSA-Interactions of 2,5-Dimethoxybenzaldehyde: Thermal, 1BNA-Docking, Optical, and TD-DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. FT-IR spectroscopy and DFT calculation study on the solvent effects of benzaldehyde in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 8. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 9. organicreactions.org [organicreactions.org]

- 10. jk-sci.com [jk-sci.com]

- 11. biosynth.com [biosynth.com]

- 12. 4-Hydroxy-3-isopropylbenzaldehyde | C10H12O2 | CID 23240003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3-Hydroxy-4-isopropylbenzaldehyde | C10H12O2 | CID 45096248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-Hydroxy-3-isopropylbenzaldehyde | C10H12O2 | CID 10171264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. bhu.ac.in [bhu.ac.in]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food [mdpi.com]

- 22. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. youtube.com [youtube.com]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis and structure-activity relationship of disubstituted benzamides as a novel class of antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Toxicity Screening of 4-Hydroxy-2-isopropylbenzaldehyde

Executive Summary: The "Why" and "How" of Early Toxicity Assessment

4-Hydroxy-2-isopropylbenzaldehyde, a substituted benzaldehyde derivative, presents a chemical scaffold of interest for various applications, from novel therapeutics to industrial chemicals. However, before significant resources are invested in its development, a robust and early assessment of its toxicological profile is paramount. Neglecting this crucial step can lead to late-stage failures in the development pipeline, resulting in significant financial and time losses. This guide provides a comprehensive, scientifically-grounded framework for the initial in vitro and in silico toxicity screening of this compound.

The philosophy underpinning this guide is a tiered, "fail-fast, fail-cheap" approach. We begin with cost-effective computational predictions and move progressively towards more complex, but highly informative, cell-based assays. This strategy allows for early identification of potential liabilities, enabling informed go/no-go decisions and guiding the design of safer analogues. This document is not a rigid protocol but a strategic guide, explaining the causality behind each experimental choice to empower researchers to design a self-validating and robust screening cascade.

A Tiered Approach to Toxicity Screening: From Bits to Biology

A successful initial toxicity screen does not rely on a single assay but on the convergence of evidence from multiple, orthogonal methods. Our approach is structured to maximize information while minimizing initial resource expenditure.

Figure 1: A tiered workflow for the initial toxicity screening of a novel compound.

Tier 1: In Silico Toxicity Prediction – The First Line of Defense

Before any wet lab experiments are conducted, computational methods provide a rapid and cost-effective means to flag potential toxicological liabilities based on the chemical structure of this compound. These in silico tools use models trained on large datasets of known toxic compounds to predict the potential for adverse effects.[1][2]

3.1 Rationale and Experimental Choice

The primary goal of in silico assessment is to identify structural alerts—molecular substructures known to be associated with toxicity. This is achieved through Quantitative Structure-Activity Relationship (QSAR) models and expert systems. These models can predict a range of toxic endpoints, including mutagenicity, carcinogenicity, and hepatotoxicity.[3] This early computational screening helps to prioritize compounds and can highlight specific toxicities to investigate in subsequent in vitro assays.[3]

3.2 Recommended Tools

A variety of free and commercial software platforms are available for in silico toxicity prediction. It is advisable to use a consensus approach, combining the predictions of multiple models to increase confidence. Examples include:

-

ToxiM: A web server for predicting molecular toxicity.[1][2]

-

admetSAR: A tool for predicting various ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[1][2]

-

Commercial platforms like those offered by Instem, which can provide comprehensive profiles on various toxicological endpoints.[3]

3.3 Data Interpretation

The output of these tools should be interpreted as a probabilistic assessment of risk, not a definitive determination of toxicity. A positive prediction for an endpoint like mutagenicity is a strong signal to prioritize that specific type of testing in the subsequent tiers.

Tier 2: In Vitro General Cytotoxicity – Assessing the Impact on Cell Viability

The next crucial step is to determine the concentration range at which this compound exhibits cytotoxic effects on living cells. This data is fundamental for two reasons: it provides a baseline measure of toxicity and is essential for designing the appropriate dose ranges for more specific subsequent assays, such as genotoxicity tests.

4.1 Rationale and Experimental Choice

We recommend employing at least two mechanistically distinct assays to build a robust cytotoxicity profile. The MTT assay and the Lactate Dehydrogenase (LDH) release assay are excellent complementary choices.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.[4] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.[4] It is a reliable and cost-effective method for assessing cell viability and proliferation.[4]

-

LDH Release Assay: This assay quantifies cell membrane integrity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis.[5] Measuring the amount of LDH in the supernatant provides a direct measure of cytotoxicity.[5]

Using both assays provides a more complete picture. For instance, a compound might inhibit mitochondrial function (detected by MTT) without immediately causing membrane rupture (not detected by LDH).

4.2 Detailed Experimental Protocol: MTT Assay

-

Cell Seeding: Plate a suitable human cell line (e.g., HepG2, a human liver carcinoma cell line, or A549, a human lung carcinoma cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. The concentration range should be broad to capture the full dose-response curve (e.g., from 0.1 µM to 1000 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for a defined period, typically 24 or 48 hours, at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

4.3 Data Presentation

The quantitative data from cytotoxicity assays should be summarized in a clear, tabular format.

| Concentration (µM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) |

| 0.1 | 98.5 ± 3.2 | 1.2 ± 0.5 |

| 1 | 95.1 ± 4.1 | 2.5 ± 0.8 |

| 10 | 88.7 ± 5.5 | 8.9 ± 2.1 |

| 100 | 52.3 ± 6.8 | 45.6 ± 5.9 |

| 1000 | 5.6 ± 2.1 | 92.3 ± 4.7 |

| IC₅₀ / EC₅₀ (µM) | ~105 µM | ~110 µM |